2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
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Overview
Description
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a methoxyphenoxyethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine and 2-(4-methoxyphenoxy)ethanethiol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-(4-methoxyphenoxy)ethanethiol is added to the 4,6-dimethylpyrimidine under stirring at elevated temperatures (around 80-100°C) for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower activation energy and improve selectivity.
Automation: Implementing automated systems for precise control over reaction conditions and scaling up production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.
Reduction: H₂, Pd/C, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like K₂CO₃.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The methoxyphenoxyethylthio group can enhance binding affinity and specificity, while the pyrimidine ring can interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
- 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
- 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dichloropyrimidine
Uniqueness
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is unique due to the specific positioning of the methoxy group on the phenoxy ring and the dimethyl substitutions on the pyrimidine ring. These structural features can influence its reactivity, binding properties, and overall chemical behavior, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H18N2O2S/c1-11-10-12(2)17-15(16-11)20-9-8-19-14-6-4-13(18-3)5-7-14/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
UPAHUUACUUAQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCOC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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